3-Chloro-4-isocyanatopyridine
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Overview
Description
3-Chloro-4-isocyanatopyridine is an organic compound with the molecular formula C₆H₃ClN₂O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isocyanate group at the fourth position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isocyanatopyridine typically involves the chlorination of 4-isocyanatopyridine. One common method includes the reaction of 4-isocyanatopyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{N}_2\text{O} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_3\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents like primary amines (RNH₂) or alcohols (ROH) in the presence of a base such as triethylamine (Et₃N).
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of urea or carbamate derivatives.
Scientific Research Applications
3-Chloro-4-isocyanatopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isocyanatopyridine primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the isocyanate group reacts with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Chloro-5-isocyanatopyridine: Similar structure but with the chlorine and isocyanate groups at different positions.
4-Chloro-3-isocyanatopyridine: Another isomer with the chlorine and isocyanate groups swapped.
Uniqueness: 3-Chloro-4-isocyanatopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of specialized compounds that cannot be easily obtained from other isomers.
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
3-chloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-3-8-2-1-6(5)9-4-10/h1-3H |
InChI Key |
WQTJLNRELAQTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N=C=O)Cl |
Origin of Product |
United States |
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